molecular formula C8H8N4O2 B8283549 5,6-Diamino-2,3-dihydroxyquinoxaline

5,6-Diamino-2,3-dihydroxyquinoxaline

Cat. No.: B8283549
M. Wt: 192.17 g/mol
InChI Key: HLSFOMUNDVNCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diamino-2,3-dihydroxyquinoxaline is a high-purity chemical intermediate designed for advanced research applications. This multifunctional compound is a key precursor in the synthesis of complex polycyclic systems, such as dipyridophenazine derivatives and related aza-anthraquinones, which are investigated for their intercalation with DNA and potential as antitumor agents . The presence of both diamine and dihydroxy functional groups on the quinoxaline core makes it a valuable building block in medicinal chemistry for developing new therapeutic candidates, and in materials science for creating ligands with unique photophysical and electrochemical properties . Researchers utilize this compound to develop novel heterocyclic architectures that can act as bridged ligands in coordination chemistry, forming complexes with various metal ions for applications ranging from catalytic studies to the development of optical devices . As a reagent, it enables the exploration of structure-activity relationships critical for drug discovery and the innovation of new functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

5,6-diamino-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H8N4O2/c9-3-1-2-4-6(5(3)10)12-8(14)7(13)11-4/h1-2H,9-10H2,(H,11,13)(H,12,14)

InChI Key

HLSFOMUNDVNCDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)N)NC(=O)C(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

6,7-Dichloro-2,3-dihydroxyquinoxaline (DCQX)

  • Substituents: Chlorine atoms at the 6,7 positions instead of amino groups.
  • Key Findings: DCQX is noted as a ligand in receptor studies, likely due to its halogen substituents enhancing binding affinity to specific targets. Unlike 5,6-diamino derivatives, chlorine substituents may reduce solubility in aqueous media but improve stability under physiological conditions .

6,7-Disubstituted-2,3-dihydroxyquinoxaline Derivatives

  • Substituents : Varied groups (e.g., alkyl, aryl) at the 6,7 positions.
  • Key Findings: A patent (US4812458) describes 6,7-disubstituted derivatives as neuroleptics, indicating that substituent position critically influences activity.
  • Applications : Neuroprotection and treatment of neurodegenerative disorders.

1,6-Diamino-2,7-dihydroquinoline-3,4-dicarboxylic Acid (DQCA)

  • Structural Differences: A quinoline backbone (one nitrogen atom) vs. quinoxaline (two nitrogen atoms).
  • quinoxaline) may dictate transporter specificity . The 5,6-diaminoquinoxaline’s additional nitrogen atom could enhance metal chelation properties, relevant in anticancer drug design.

Macrocyclic Quinoxaline Derivatives

  • Example: Polyazamacrocycles incorporating 6,7-diaminoquinoxaline moieties.
  • Key Findings: Macrocyclization with quinoxaline units improves stability and selectivity in metal ion binding. The 5,6-diamino variant’s amino groups may facilitate covalent conjugation to biomolecules or nanoparticles, a feature less explored in 6,7-substituted analogs .
  • Applications : Coordination chemistry, sensor development.

Data Table: Comparative Analysis of Quinoxaline Derivatives

Compound Name Substituents Key Biological/Chemical Properties Applications References
5,6-Diamino-2,3-dihydroxyquinoxaline 5,6-NH₂; 2,3-OH High hydrogen-bonding capacity, metal chelation Neuroprotection, drug design
6,7-Dichloro-2,3-dihydroxyquinoxaline 6,7-Cl; 2,3-OH Enhanced receptor binding, low solubility Glutamate receptor studies
6,7-Disubstituted-2,3-dihydroxyquinoxaline 6,7-R (variable groups) Neuroleptic activity Neurodegenerative therapies
Macrocyclic quinoxaline derivatives 6,7-NH₂; macrocyclic framework Selective metal ion binding Sensors, coordination chemistry

Research Findings and Mechanistic Insights

  • Substituent Position Effects: Amino groups at 5,6 positions (vs. 6,7) may alter electronic distribution, enhancing redox activity and interaction with biomolecules like DNA or enzymes .
  • Synthetic Challenges: 5,6-Diaminoquinoxalines require careful protection of amino groups during synthesis to avoid side reactions, a hurdle less pronounced in halogenated analogs .

Preparation Methods

Base-Mediated Ring Opening of 7,8-Dihydroxy-1,2,5-oxadiazolo[3,4-f]quinoxaline

The most direct route involves the ring-opening of 7,8-dihydroxy-1,2,5-oxadiazolo[3,4-f]quinoxaline under basic conditions. Triethylamine (TEA) facilitates the cleavage of the oxadiazole ring, introducing amino groups at positions 5 and 6 while retaining hydroxyl groups at positions 2 and 3.

Procedure :

  • Reactants : 7,8-Dihydroxy-1,2,5-oxadiazolo[3,4-f]quinoxaline (5.0 g, 24.5 mmol), triethylamine (6.8 mL, 49 mmol).

  • Conditions : Reflux in a polar aprotic solvent (e.g., dimethylformamide) at 100–120°C for 5–10 hours.

  • Yield : >90% after recrystallization.

Mechanistic Insight :
The oxadiazole ring undergoes nucleophilic attack by TEA, leading to bond cleavage and subsequent amination. The reaction’s efficiency depends on the base strength and solvent polarity, with dimethylformamide (DMF) providing optimal solubility.

Chlorination-Amination Sequential Strategy

Dichloroquinoxaline Precursor Synthesis

2,3-Dichloroquinoxaline serves as a key intermediate. Its preparation involves treating 2,3-dihydroxyquinoxaline with phosphorus pentachloride (PCl₅) under anhydrous conditions.

Procedure :

  • Reactants : 2,3-Dihydroxyquinoxaline (10 g), PCl₅ (excess).

  • Conditions : Reflux in toluene at 120°C for 4 hours.

  • Yield : 85–90%.

Ammonolysis of Dichloroquinoxaline

Subsequent amination replaces chlorine atoms with amino groups.

Procedure :

  • Reactants : 2,3-Dichloroquinoxaline (10 g), aqueous ammonia (28% w/w).

  • Conditions : Autoclave at 150°C and 1250 psi for 5 hours.

  • Yield : 70–75%.

Challenges :

  • Selectivity : Competitive hydrolysis to hydroxyl groups requires precise control of ammonia concentration.

  • Purification : Column chromatography (silica gel, ethyl acetate/methanol) is necessary to isolate the diaminodihydroxy product.

Direct Amination of Dihydroxyquinoxaline Derivatives

High-Pressure Amination

A one-pot method avoids multi-step intermediates by reacting 2,3-dihydroxyquinoxaline with ammonia under high pressure.

Procedure :

  • Reactants : 2,3-Dihydroxyquinoxaline (40 parts), anhydrous sodium carbonate (32 parts).

  • Conditions : 200°C, 2000 psi in DMF for 2 hours.

  • Yield : 60–65%.

Limitations :

  • Byproducts : Partial over-amination or oxidation necessitates post-reaction purification.

Oxidative Functionalization of Quinoxalinones

Persulfate-Mediated Oxidation

Ammonium persulfate ((NH₄)₂S₂O₈) oxidizes quinoxalin-2(1H)-ones to introduce hydroxyl and amino groups.

Procedure :

  • Reactants : Quinoxalin-2(1H)-one (0.2 mmol), (NH₄)₂S₂O₈ (0.6 mmol).

  • Conditions : Acetonitrile/water (4:1) at 60°C for 10 hours.

  • Yield : 70–80%.

Mechanism :
Persulfate generates sulfate radicals, abstracting hydrogen atoms from the quinoxaline core and enabling hydroxylation and amination.

Comparative Analysis of Synthetic Routes

Method Starting Material Reagents Yield Advantages Drawbacks
Oxadiazole Ring OpeningOxadiazoloquinoxalineTriethylamine>90%High yield, single-stepLimited substrate availability
Chlorination-Amination2,3-DihydroxyquinoxalinePCl₅, NH₃70–75%Scalable for industrial useMulti-step, hazardous reagents
High-Pressure Amination2,3-DihydroxyquinoxalineNH₃, Na₂CO₃60–65%Simplified workflowModerate yield, equipment-dependent
Persulfate OxidationQuinoxalin-2(1H)-one(NH₄)₂S₂O₈70–80%Mild conditionsRequires oxidative stability

Q & A

Q. What are the key structural features of 5,6-Diamino-2,3-dihydroxyquinoxaline that influence its reactivity in fluorescence applications?

The compound’s quinoxaline core features amino groups at positions 5 and 6 and hydroxyl groups at positions 2 and 3. These substituents enable dual reactivity:

  • Amino groups react with aldehydes to form fluorescent imidazole derivatives.
  • Hydroxyl groups enhance solubility via hydrogen bonding and stabilize intermediates during derivatization.
    The electron-donating amino groups increase fluorescence quantum yield, while hydroxyl groups modulate pH-dependent photostability .

Q. What is a standard protocol for synthesizing this compound, and what are common impurities?

Synthesis Protocol :

Start with 2,3-dichloro-6-nitroquinoxaline (commercially available).

Hydrolyze chloro groups to hydroxyls under basic conditions (e.g., NaOH/ethanol).

Reduce nitro groups to amines using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.
Common Impurities :

  • Nitro intermediates : Incomplete reduction leaves residual nitro groups.
  • Deaminated byproducts : Over-reduction or acidic conditions may remove amino groups.
    Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Technique Application
NMR (¹H/¹³C) Confirms substitution pattern and purity. Amino protons appear as broad peaks (~δ 5-6 ppm).
HPLC Assesses purity (>98% for biological studies). Reverse-phase C18 columns with UV detection (λ = 300-400 nm).
UV-Vis/Fluorescence Spectroscopy Measures λₐbs (~350 nm) and λₑₘ (~450 nm). Quantum yield calculated using reference standards.
Mass Spectrometry Validates molecular weight (e.g., ESI-MS for [M+H]⁺).

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the fluorescence quantum yield of this compound derivatives under varying pH conditions?

Contradictions often arise from protonation/deprotonation of amino (-NH₂ ↔ -NH₃⁺) and hydroxyl (-OH ↔ -O⁻) groups. Methodological Approach :

pH Titration : Use spectrofluorometry with buffered solutions (pH 3–10) to map emission intensity vs. pH.

Stability Assays : Monitor derivative formation via HPLC under controlled pH.

Computational Modeling : Predict protonation states using DFT calculations (e.g., Gaussian software).
Example : At pH < 6, protonated amino groups reduce electron-donating capacity, lowering fluorescence .

Q. What strategies optimize the regioselective functionalization of this compound for targeted biological interactions?

Key Strategies :

  • Protection/Deprotection :
    • Protect amino groups with acetyl or Boc groups before modifying hydroxyls.
    • Use TBDMS-Cl to protect hydroxyls for selective amino group reactions.
  • Cross-Coupling Reactions :
    • Suzuki-Miyaura coupling (Pd catalysts) to introduce aryl groups at specific positions.
  • Validation : Track regioselectivity via 2D NMR (COSY, NOESY) and X-ray crystallography .

Q. How does the electronic configuration of this compound influence its interaction with biological macromolecules?

The electron-rich amino and hydroxyl groups enable:

  • Hydrogen Bonding : With protein active sites (e.g., kinases or DNA helicases).
  • π-π Stacking : Aromatic interactions with DNA base pairs or enzyme cofactors.
    Experimental Validation :
  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to target proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
    Example : Derivatives show enhanced binding to DNA G-quadruplex structures, suggesting anticancer potential .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound derivatives across cell lines?

Potential Causes :

  • Cell Line Variability : Differences in membrane permeability or metabolic enzymes.
  • Assay Conditions : Varying incubation times or serum concentrations.
    Resolution Workflow :

Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions.

Metabolic Profiling : LC-MS to identify intracellular metabolite stability.

Knockout Models : CRISPR-Cas9 to eliminate interfering enzymes (e.g., cytochrome P450).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.